molecular formula C10H20N2O2 B13170565 3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one

3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13170565
M. Wt: 200.28 g/mol
InChI Key: DGPKMEFUROFDNZ-UHFFFAOYSA-N
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Description

“3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” is a synthetic organic compound that features an oxazolidine ring, an amino group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” typically involves multiple steps:

    Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: This step might involve the use of amination reactions, such as reductive amination, where an amine is introduced to a carbonyl compound in the presence of a reducing agent.

    Ketone Formation: The final step could involve oxidation reactions to introduce the ketone functional group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the ketone.

    Reduction: Reduction reactions can convert the ketone to an alcohol or the oxazolidine ring to a more saturated structure.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitro compounds or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted amines or amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Bioconjugation: It can be used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system or chemical reaction .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-amine: Similar structure but with an additional amino group.

Uniqueness

The presence of both an oxazolidine ring and a ketone functional group in “3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

3-amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C10H20N2O2/c1-9(2,5-11)8(13)12-7-14-6-10(12,3)4/h5-7,11H2,1-4H3

InChI Key

DGPKMEFUROFDNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCN1C(=O)C(C)(C)CN)C

Origin of Product

United States

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